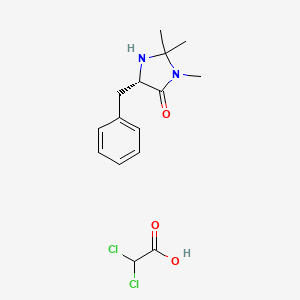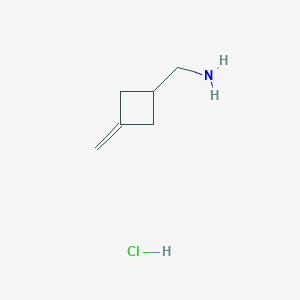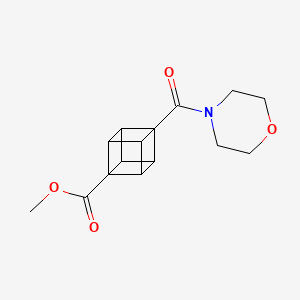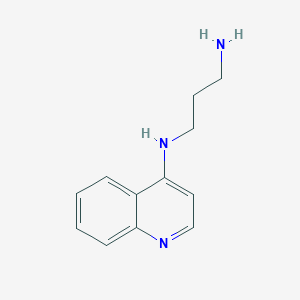
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone Dichloracetyl
Übersicht
Beschreibung
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a benzyl group attached to an imidazolidinone ring, and its interaction with dichloroacetic acid.
Wissenschaftliche Forschungsanwendungen
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
The primary target of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid, also known as (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate, is the enzyme pyruvate dehydrogenase kinase (PDHK) . PDHK plays a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC), which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
The compound acts as an inhibitor of PDHK . By inhibiting PDHK, it prevents the phosphorylation and subsequent inactivation of the PDC. This leads to an increase in the activity of the PDC, promoting the conversion of pyruvate to acetyl-CoA and thus enhancing the flux of carbon into the citric acid cycle .
Biochemical Pathways
The inhibition of PDHK and the subsequent activation of the PDC affect the citric acid cycle and the Warburg effect . The increased flux of carbon into the citric acid cycle enhances the production of ATP and other high-energy compounds. Additionally, by shifting the metabolism away from lactic acid production (a hallmark of the Warburg effect observed in many cancer cells), the compound can induce a metabolic shift that may have therapeutic effects in cancer treatment .
Pharmacokinetics
Studies on dichloroacetic acid, a structurally related compound, suggest that it may have similar adme properties . Dichloroacetic acid is known to be readily absorbed and distributed throughout the body. It is metabolized primarily in the liver by the enzyme glutathione transferase zeta 1 (GSTZ1), and the metabolites are excreted in the urine .
Result of Action
The primary result of the compound’s action is a shift in cellular metabolism towards oxidative phosphorylation and away from lactic acid production . This can lead to decreased lactate levels in the tumor microenvironment, increased reactive oxygen species (ROS) generation, and promotion of cancer cell apoptosis . Furthermore, the compound’s action on the MIF gene expression and citric acid levels suggests a novel mechanism underlying its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazolidinone ring.
Attachment of Dichloroacetic Acid: The final step involves the reaction of the intermediate compound with dichloroacetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone acetic acid
- (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone propionic acid
Uniqueness
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is unique due to the presence of the dichloroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or interaction with biological targets is required.
Eigenschaften
IUPAC Name |
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRAPAXOLQHZSE-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584699 | |
| Record name | Dichloroacetic acid--(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345358-20-5 | |
| Record name | Dichloroacetic acid--(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 345358-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627030.png)

![Ethyl 3-[(hydrazinothioxomethyl)amino]benzoate](/img/structure/B1627034.png)






![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1627047.png)


